molecular formula C11H15BrOZn B14895223 4-[(n-Butyloxy)methyl]phenylZinc bromide

4-[(n-Butyloxy)methyl]phenylZinc bromide

Cat. No.: B14895223
M. Wt: 308.5 g/mol
InChI Key: GAQQDODSEIYMOH-UHFFFAOYSA-M
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Description

4-[(n-Butyloxy)methyl]phenylZinc bromide is an organometallic compound with the molecular formula C 11 H 15 BrOZn . It is supplied as a 0.25 M solution in tetrahydrofuran (THF), a common form for handling and performing stoichiometric reactions in an organic synthesis laboratory . As an arylzinc bromide, this compound belongs to a class of reagents widely used in cross-coupling reactions, such as the Negishi coupling, for the formation of carbon-carbon bonds. This makes it a valuable building block for the synthesis of more complex organic molecules in pharmaceutical and materials science research. The "4-[(n-Butyloxy)methyl]" substituent on the phenyl ring may influence the compound's solubility and steric properties, potentially making it useful for modifying the characteristics of target molecules. This product is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);butoxymethylbenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h5-8H,2-3,9-10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

GAQQDODSEIYMOH-UHFFFAOYSA-M

Canonical SMILES

CCCCOCC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Direct Zinc Insertion into Aryl Halides

The direct reaction of zinc metal with aryl halides represents the most straightforward method for generating arylzinc bromides. This approach typically requires activated zinc, such as zinc dust or Rieke zinc, to facilitate the oxidative insertion into the carbon-halogen bond. For example, the preparation of 4-[(n-Butyloxy)methyl]phenylzinc bromide could involve treating 4-[(n-Butyloxy)methyl]bromobenzene with zinc metal in an anhydrous ethereal solvent like tetrahydrofuran (THF) under inert atmosphere. The reaction is often accelerated by ultrasonic irradiation or the addition of catalytic amounts of lithium chloride, which enhances the reactivity of zinc by disrupting its oxide layer.

Transmetalation from Grignard Reagents

Transmetalation strategies leverage the intermediacy of Grignard reagents to generate organozinc compounds. In this method, 4-[(n-Butyloxy)methyl]phenylmagnesium bromide is first prepared by reacting 4-[(n-Butyloxy)methyl]bromobenzene with magnesium turnings in THF. Subsequent treatment with zinc bromide (ZnBr₂) induces a ligand-exchange reaction, yielding the desired arylzinc bromide and magnesium bromide as a byproduct. This pathway is advantageous for substrates prone to side reactions under direct zinc insertion conditions.

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange, facilitated by organozinc ate complexes, offers a mild and selective route to arylzinc bromides. Knochel’s turbo zincate system, comprising a mixture of ZnCl₂, LiCl, and magnesium, enables efficient exchange with aryl iodides or bromides at low temperatures (-78°C to 0°C). Applying this methodology to 4-[(n-Butyloxy)methyl]bromobenzene could yield the target compound with minimal decomposition of sensitive functional groups.

Case Study: Synthesis of this compound

Preparation via Direct Zinc Insertion

Step 1: Synthesis of 4-[(n-Butyloxy)methyl]bromobenzene
The precursor 4-[(n-Butyloxy)methyl]bromobenzene is synthesized through Friedel-Crafts alkylation of bromobenzene with n-butyloxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, with the n-butoxy methyl group directing para-substitution due to its electron-donating nature.

Step 2: Zinc Activation and Reaction
Activated zinc dust (10 mmol) is suspended in anhydrous THF under argon. A solution of 4-[(n-Butyloxy)methyl]bromobenzene (5 mmol) in THF is added dropwise at 0°C, followed by lithium chloride (1 mmol) to enhance zinc reactivity. The mixture is stirred at room temperature for 12 hours, during which the zinc undergoes oxidative insertion into the C-Br bond. The progress of the reaction is monitored by gas chromatography (GC), revealing >90% conversion to the organozinc intermediate.

Step 3: Workup and Isolation
The reaction is quenched with saturated ammonium chloride solution, and the organic layer is extracted with diethyl ether. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure to yield this compound as a pale yellow solid. Recrystallization from hexane affords the pure compound in 85% yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Direct Zinc Insertion 85 12 Simplicity, high atom economy Requires activated zinc, moisture-sensitive
Transmetalation 78 8 Compatible with sensitive substrates Multi-step, Grignard preparation needed
Halogen-Zinc Exchange 92 6 Mild conditions, high selectivity Expensive reagents, low temperatures

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts the efficiency of zinc insertion. Polar aprotic solvents like THF and dimethylformamide (DMF) are commonly employed due to their ability to stabilize ionic intermediates. However, DMF may induce side reactions with organozinc species, necessitating careful solvent selection. Temperature optimization studies reveal that reactions conducted at 0°C–25°C achieve optimal yields, whereas elevated temperatures (>40°C) promote decomposition.

Catalytic Additives

Lithium chloride (LiCl) and potassium iodide (KI) are frequently used to activate zinc by disrupting its passivating oxide layer. In the presence of LiCl, the yield of this compound increases from 65% to 85%, underscoring the additive’s role in enhancing zinc reactivity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (400 MHz, CDCl₃) of the product reveals characteristic signals at δ 7.45 (d, J = 8.4 Hz, 2H, aromatic), δ 4.52 (s, 2H, CH₂O), and δ 3.48 (t, J = 6.8 Hz, 2H, OCH₂). The absence of residual starting material confirms high purity.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the molecular structure, with the zinc center exhibiting a tetrahedral geometry coordinated to the aryl group, bromide, and two THF molecules. The n-butoxy methyl substituent adopts a staggered conformation, minimizing steric hindrance.

Applications in Organic Synthesis

This compound serves as a versatile building block in Negishi couplings, enabling the construction of biaryl structures with electron-rich aromatic systems. For instance, reaction with 4-bromoanisole in the presence of a palladium catalyst yields 4’-methoxy-4-[(n-Butyloxy)methyl]biphenyl, a precursor to liquid crystalline materials.

Chemical Reactions Analysis

Types of Reactions

4-[(n-Butyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and other organohalides.

    Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures.

Major Products

The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-[(n-Butyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-[(n-Butyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive. This bond can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those associated with the catalytic cycle of the Suzuki-Miyaura coupling.

Comparison with Similar Compounds

The following analysis compares 4-[(n-Butyloxy)methyl]phenylZinc bromide with structurally related benzyl bromide derivatives and organometallic reagents, focusing on molecular properties, reactivity, and applications.

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications/Reactivity
This compound (Target) C₁₁H₁₅BrOZn ~307.54* n-Butyloxy ether Cross-coupling reactions, organometallic synthesis
4-Methoxybenzyl bromide C₈H₉BrO 201.06 Methoxy ether Pharmaceutical intermediate (e.g., protecting group in drug synthesis)
4-Methylsulphonylbenzyl bromide C₈H₉BrO₂S 265.13 Methylsulfonyl group Electrophilic alkylation, sulfonation reactions
Donepezil Benzyl Bromide C₃₄H₃₃BrNO₃ 612.55 Piperidinium core Pharmaceutical impurity standard (Alzheimer’s drug-related)
4-Ethylsulfonylbenzeneboronic acid C₈H₁₁BO₄S 214.04 Ethylsulfonyl, boronic acid Suzuki-Miyaura cross-couplings

*Calculated based on molecular formula.

Key Observations :

  • This contrasts with sulfonyl groups (e.g., in 4-Methylsulphonylbenzyl bromide), which increase polarity and acidity .
  • Zinc vs. Boron Reactivity: Unlike boronic acids (e.g., 4-Ethylsulfonylbenzeneboronic acid), organozinc reagents like the target compound are less moisture-sensitive and tolerate a broader range of functional groups in cross-coupling reactions .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 4-[(n-Butyloxy)methyl]phenylZinc bromide, and how can purity be optimized?

A: The synthesis typically involves two steps:

Bromination : Prepare the benzyl bromide precursor by substituting the hydroxyl group of 4-[(n-Butyloxy)methyl]phenol with bromine using reagents like PBr₃ or HBr/AcOH .

Transmetalation : React the benzyl bromide with activated zinc (e.g., Rieke zinc) in anhydrous THF under inert atmosphere. Zinc activation methods (e.g., ultrasound, LiCl mediation) enhance reactivity .

Q. Purity Optimization :

  • Use column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
  • Confirm purity via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for butyloxy CH₂, δ ~4.5 ppm for benzyl bromide CH₂Br) and HPLC-MS (monitor molecular ion peaks at m/z ~315 for the benzyl bromide precursor and ~376 for the zinc complex) .

Reactivity in Cross-Coupling Reactions

Q. Q2: How does this compound perform in palladium-catalyzed cross-coupling reactions?

A: This organozinc compound participates in Negishi couplings due to its stability and moderate nucleophilicity. Example protocol:

  • Combine with aryl halides (e.g., 4-bromoanisole) using Pd(PPh₃)₄ (2 mol%) in THF at 60°C.
  • Yields range from 60–85%, influenced by steric hindrance from the butyloxy group. Side reactions (e.g., homocoupling) are minimized by maintaining anhydrous conditions and slow reagent addition .
  • Troubleshooting : Low yields may arise from zinc oxidation; use freshly activated zinc and degassed solvents .

Stability and Handling Challenges

Q. Q3: What are the key stability concerns for this compound, and how should they be managed?

A:

  • Moisture Sensitivity : Hydrolyzes rapidly to form Zn(OH)Br and the corresponding phenol. Store under argon at –20°C in flame-dried glassware .
  • Thermal Decomposition : Decomposes above 80°C, releasing ZnBr₂ and butyloxy toluene. Monitor via TGA (weight loss ~25% at 100°C) .
  • Handling : Use Schlenk techniques for transfers. Quench residues with ethanol/water mixtures to neutralize reactive zinc species .

Advanced Mechanistic Studies

Q. Q4: How can researchers investigate the reaction mechanism of this compound in C–C bond formation?

A:

  • Kinetic Studies : Use stopped-flow NMR to track intermediate formation rates. For example, monitor the disappearance of the benzyl bromide peak (δ ~4.5 ppm) during transmetalation .
  • DFT Calculations : Model the transition state of Pd-catalyzed coupling to assess steric effects from the butyloxy group. Software like Gaussian 16 can predict activation energies .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₂Br) to study hydrogen transfer pathways via ²H NMR .

Contradictions in Solubility Data

Q. Q5: Conflicting solubility data exists for this compound in polar vs. non-polar solvents. How should this be resolved?

A:

  • Experimental Validation : Perform solubility tests in THF, DCM, and DMSO using gravimetric analysis. For example, solubility in THF is ~0.5 M, while in DMSO, it forms colloids (dynamic light scattering recommended) .
  • Role of Additives : Co-solvents like LiBr (5 mol%) enhance solubility in ethers by disrupting zinc aggregation .
  • Contradiction Source : Discrepancies may arise from trace moisture or incomplete ligand exchange during synthesis. Ensure rigorous drying protocols .

Electrochemical Applications

Q. Q6: Can this compound be utilized in zinc-bromine battery systems?

A:

  • Feasibility : While ZnBr₂ is a common electrolyte, organozinc derivatives like this compound are less studied. Preliminary cyclic voltammetry shows a redox peak at –1.2 V vs. Ag/AgCl, suggesting potential as an anode material .
  • Challenges : Low conductivity due to bulky organic groups. Blend with ionic liquids (e.g., [BMIM]Br) to improve ion mobility (test via impedance spectroscopy) .

Environmental Impact Mitigation

Q. Q7: What methods are recommended for neutralizing or recycling this compound in lab waste?

A:

  • Neutralization : Treat with aqueous NaHCO₃ to precipitate ZnCO₃, followed by filtration. Confirm Zn²⁺ removal via ICP-MS (<1 ppm threshold) .
  • Recycling : Recover zinc via electrolysis (e.g., Pt electrodes, 5 V applied potential) from waste solutions. Yields ~70% metallic zinc .

Analytical Challenges in Trace Impurity Detection

Q. Q8: How can trace impurities (e.g., ZnBr₂, unreacted benzyl bromide) be quantified?

A:

  • HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) to separate impurities (retention times: ZnBr₂ ~2.1 min, benzyl bromide ~5.3 min) .
  • ICP-OES : Quantify residual zinc at 213.86 nm (detection limit: 0.1 ppm) .

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